molecular formula C14H10Cl2N4O2 B12053801 N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide CAS No. 477733-94-1

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide

Cat. No.: B12053801
CAS No.: 477733-94-1
M. Wt: 337.2 g/mol
InChI Key: YLVKYOTUOJDQLG-QGMBQPNBSA-N
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Description

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl and pyridinylmethylene groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-pyridinecarboxaldehyde hydrazone under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridyl N-(3,4-Dichlorophenyl)carbamate
  • 2-Pyridyl N-(2,4-Dichlorophenyl)carbamate
  • 4-Pyridyl N-(3,4-Dichlorophenyl)carbamate

Uniqueness

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide is unique due to its specific combination of dichlorophenyl and pyridinylmethylene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

477733-94-1

Molecular Formula

C14H10Cl2N4O2

Molecular Weight

337.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide

InChI

InChI=1S/C14H10Cl2N4O2/c15-10-2-1-3-11(12(10)16)19-13(21)14(22)20-18-8-9-4-6-17-7-5-9/h1-8H,(H,19,21)(H,20,22)/b18-8+

InChI Key

YLVKYOTUOJDQLG-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

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